Cas no 4945-48-6 (Piperidine, 1-butyl-)

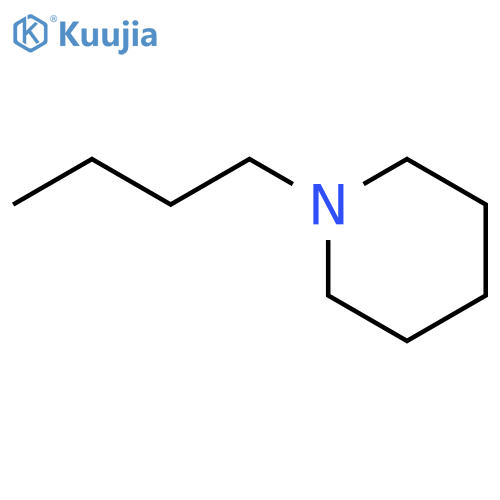

Piperidine, 1-butyl- structure

商品名:Piperidine, 1-butyl-

Piperidine, 1-butyl- 化学的及び物理的性質

名前と識別子

-

- Piperidine, 1-butyl-

- 1-Butylpiperidine

- 1-BUTYL-PIPERIDINE

- N-Butylpiperidine

- DTXSID10197793

- EINECS 225-588-8

- 4945-48-6

- NCIOpen2_000983

- NSC 86460

- AKOS006241948

- NSC86460

- SCHEMBL60452

- Butylpiperidine

- NSC-86460

- NS00031901

-

- MDL: MFCD06252296

- インチ: InChI=1S/C9H19N/c1-2-3-7-10-8-5-4-6-9-10/h2-9H2,1H3

- InChIKey: AXWLKJWVMMAXBD-UHFFFAOYSA-N

- ほほえんだ: C(N1CCCCC1)CCC

計算された属性

- せいみつぶんしりょう: 141.15187

- どういたいしつりょう: 141.152

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 74.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 3.2A^2

じっけんとくせい

- 密度みつど: 0.8245

- ゆうかいてん: 28°C (estimate)

- ふってん: 174.85°C

- フラッシュポイント: 59.8°C

- 屈折率: 1.4467

- PSA: 3.24

Piperidine, 1-butyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

Piperidine, 1-butyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D113878-1g |

1-BUTYL-PIPERIDINE |

4945-48-6 | 95% | 1g |

$485 | 2024-08-03 | |

| eNovation Chemicals LLC | D113878-5g |

1-BUTYL-PIPERIDINE |

4945-48-6 | 95% | 5g |

$785 | 2024-08-03 | |

| eNovation Chemicals LLC | D113878-5g |

1-BUTYL-PIPERIDINE |

4945-48-6 | 95% | 5g |

$785 | 2025-02-25 | |

| eNovation Chemicals LLC | D113878-1g |

1-BUTYL-PIPERIDINE |

4945-48-6 | 95% | 1g |

$485 | 2025-02-25 | |

| eNovation Chemicals LLC | D113878-5g |

1-BUTYL-PIPERIDINE |

4945-48-6 | 95% | 5g |

$785 | 2025-02-24 | |

| eNovation Chemicals LLC | D113878-1g |

1-BUTYL-PIPERIDINE |

4945-48-6 | 95% | 1g |

$485 | 2025-02-24 |

Piperidine, 1-butyl- 関連文献

-

1. Formula index

-

Fang Wang,Xinying Zhang,Yan He,Xuesen Fan Org. Biomol. Chem. 2019 17 156

-

3. Index of subjects, 1932

-

Van Hieu Tran,Hee-Kwon Kim New J. Chem. 2019 43 14093

-

5. 180. Aminoalkyl tertiary carbinols and derived products. Part II. 3-Amino-1 : 1-di-2′-thienyl-alkan-1-ols and -alk-1-enesD. W. Adamson J. Chem. Soc. 1950 885

4945-48-6 (Piperidine, 1-butyl-) 関連製品

- 102-87-4(Tridodecylamine)

- 1116-76-3(Trioctylamine)

- 4088-22-6(N-Methyldioctadecylamine)

- 7396-58-9(N-Methyldidecylamine)

- 3529-08-6(3-(Piperidin-1-yl)propan-1-amine)

- 4455-26-9(Methyldioctylamine)

- 102-86-3(Trihexylamine)

- 2915-90-4(Didodecylmethylamine)

- 621-77-2(Triamylamine(mixture of branched chain isomers))

- 626-67-5(1-METHYLPIPERIDINE)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬